Dipotassium tetraborate;Potassium borate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

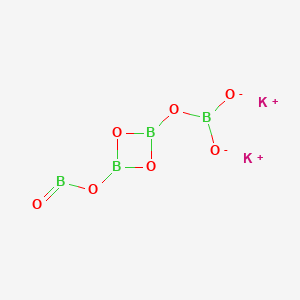

2D Structure

Properties

IUPAC Name |

dipotassium;dioxido-[(4-oxoboranyloxy-1,3,2,4-dioxadiboretan-2-yl)oxy]borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4O7.2K/c5-1-8-3-10-4(11-3)9-2(6)7;;/q-2;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINURUPOOWWYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)OB1OB(O1)OB([O-])[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4K2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Potassium Borate from Potassium hydroxide and Boric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of potassium borate, a compound with diverse applications, including its emerging role in pharmaceutical formulations. This document details the chemical pathways, experimental protocols, and characterization of potassium borate synthesized from potassium hydroxide and boric acid.

Introduction

Potassium borates, including potassium tetraborate and pentaborate, are inorganic compounds that result from the controlled reaction of potassium hydroxide and boric acid.[1][2][3] These compounds are valued for their buffering capacity, fluxing properties, and unique chemical characteristics.[1][2][4] In the pharmaceutical industry, boron-containing compounds are gaining significant attention for their therapeutic potential and utility in drug delivery systems.[5][6] Potassium borate's role as a pH buffering agent is particularly crucial in ensuring the stability and efficacy of various pharmaceutical formulations.[4][7] This guide offers detailed methodologies for the synthesis of potassium borate, enabling researchers to produce this versatile compound with high purity and yield.

Chemical Reaction and Stoichiometry

The fundamental reaction between potassium hydroxide (KOH) and boric acid (H₃BO₃) is an acid-base neutralization that yields potassium borate and water. The specific stoichiometry of the reaction determines the type of potassium borate salt formed. The most common product is potassium tetraborate (K₂B₄O₇).

The balanced chemical equation for the formation of potassium tetraborate is:

4H₃BO₃ + 2KOH → K₂B₄O₇ + 7H₂O [4]

This reaction highlights a 2:1 molar ratio of boric acid to potassium hydroxide for the synthesis of potassium tetraborate.

Experimental Protocols

This section outlines a detailed experimental protocol for the synthesis of potassium borate, compiled from various established methodologies.

Materials and Equipment

-

Materials:

-

Potassium hydroxide (KOH) pellets (reagent grade)

-

Boric acid (H₃BO₃) powder (reagent grade)

-

Distilled or deionized water

-

-

Equipment:

-

Glass beakers

-

Magnetic stirrer and stir bar

-

Heating plate

-

pH meter

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

-

Standard laboratory glassware (graduated cylinders, etc.)

-

Synthesis of Potassium Tetraborate

This protocol details the steps for the synthesis of potassium tetraborate via a straightforward aqueous reaction.

Experimental Workflow for Potassium Tetraborate Synthesis

Caption: A flowchart illustrating the key steps in the synthesis of potassium tetraborate from potassium hydroxide and boric acid.

Procedure:

-

Preparation of Potassium Hydroxide Solution:

-

Addition of Boric Acid:

-

While stirring the KOH solution, gradually add boric acid powder. To achieve the correct stoichiometry for potassium tetraborate, use a molar ratio of 2 moles of KOH to 4 moles of H₃BO₃.[8] For the 1 M KOH solution, this corresponds to adding approximately 123.66 grams of boric acid. Add the boric acid in small portions to prevent localized high concentrations.[8]

-

-

pH Monitoring and Adjustment:

-

Continuously monitor the pH of the solution as the boric acid is added. The initial solution will be highly alkaline. The target pH for the formation of potassium tetraborate is between 8 and 9.[8] If the pH drops below this range, small amounts of the KOH solution can be added to adjust it.

-

-

Reaction Completion and Crystallization:

-

After all the boric acid has been added and the target pH is reached, continue stirring the mixture for an additional 30 minutes to ensure the reaction goes to completion.[8]

-

Allow the solution to cool to room temperature. Potassium borate crystals will precipitate out of the solution. For improved crystal formation, the solution can be cooled further in an ice bath.

-

-

Isolation and Purification:

-

Separate the potassium borate crystals from the solution by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold distilled water to remove any unreacted starting materials or impurities.

-

Dry the purified crystals in an oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

-

Physicochemical Characterization

The synthesized potassium borate should be characterized to confirm its identity and purity. Common analytical techniques include X-ray Diffraction (XRD), Fourier-Transform Infrared (FTIR) Spectroscopy, and Raman Spectroscopy.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline structure of the synthesized product. The resulting diffraction pattern should be compared with standard reference patterns for potassium borates. For instance, synthesized potassium pentaborate hydrate has been identified as santite (KB₅O₈·4H₂O) with the powder diffraction file number 01-072-1688.[9]

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are used to identify the characteristic vibrational modes of the borate functional groups. The spectra of synthesized potassium borates show characteristic bands corresponding to B-O stretching and bending vibrations.[10][11]

Quantitative Data Summary

The yield and purity of the synthesized potassium borate are critical parameters for evaluating the efficiency of the synthesis protocol.

| Parameter | Value/Range | Reference |

| Reaction Temperature | 60-90 °C | [11] |

| Reaction Time | 15-120 minutes | [11] |

| Reaction Yield | 72.04 - 95.03% | [9] |

| Final pH | 8 - 9 | [8] |

| Product Form | White crystalline granules | [1] |

Role in Drug Development

The unique properties of boron-containing compounds have made them attractive candidates in medicinal chemistry.[5] While potassium borate itself is not a therapeutic agent, its application in pharmaceutical formulations is significant.

Logical Relationship of Potassium Borate's Properties to its Pharmaceutical Applications

Caption: A diagram illustrating how the fundamental properties of potassium borate contribute to its utility in pharmaceutical formulations.

Potassium borate's primary role in drug development is as a pH buffering agent .[4][7] The stability and solubility of many active pharmaceutical ingredients (APIs) are highly dependent on the pH of the formulation.[7] By maintaining a stable pH, potassium borate helps to:

-

Prevent degradation of the API , thus extending the shelf-life of the drug product.[7]

-

Ensure consistent drug solubility and bioavailability .[7]

-

Improve the overall efficacy and safety of the final drug product .[7]

Furthermore, boron compounds, in general, are being explored for various therapeutic applications, including anticancer and antimicrobial agents.[1] The synthesis of well-characterized boron-containing compounds like potassium borate is a fundamental step in the exploration of new boron-based drugs.

Conclusion

The synthesis of potassium borate from potassium hydroxide and boric acid is a reproducible and scalable process that yields a valuable compound for various industrial and pharmaceutical applications. By carefully controlling the stoichiometry, pH, and reaction conditions, high-purity potassium borate can be consistently produced. This guide provides the necessary technical details for researchers and professionals to successfully synthesize and characterize this important inorganic compound.

References

- 1. Boron Pharmaceutical Applications | Borates Today [borates.today]

- 2. borax.com [borax.com]

- 3. borax.com [borax.com]

- 4. chemiis.com [chemiis.com]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boron Chemistry for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Preparation of Potassium Tetraborate for Metallurgical Flux Applications - HubPages [discover.hubpages.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Characteristics of Dipotassium Tetraborate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of dipotassium tetraborate tetrahydrate (K₂B₄O₇·4H₂O). The information presented is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, experimental methodologies, and the interplay between its physical properties.

Quantitative Physical Data

The physical properties of dipotassium tetraborate tetrahydrate are summarized in the table below for ease of reference and comparison.

| Property | Value | Citations |

| Chemical Formula | K₂B₄O₇·4H₂O | [1][2] |

| Molecular Weight | 305.51 g/mol | [1][2] |

| Appearance | White crystalline granules or powder.[1][3][4] | [1][3][4] |

| Odor | Odorless.[5][6] | [5][6] |

| Density | 1.92 g/cm³.[1][2] | [1][2] |

| Specific Gravity | 1.92.[2][4] | [2][4] |

| Melting Point | Begins to lose water of crystallization at approximately 100°C (212°F).[3][4] The anhydrous salt fuses to a glass at 815°C (1500°F).[2][3] | [2][3][4] |

| Boiling Point | Not applicable; decomposes upon strong heating. | |

| Solubility in Water | Soluble in water.[7][8] 158 g/L at 20°C.[6] 17.8% by weight at room temperature.[4] | [4][6][7][8] |

| pH of Aqueous Solution | 9.1 - 9.4 for a 1% solution.[5][9] A 2% (wt) solution has a pH of 9.2.[3][4] | [3][4][5][9] |

| Crystal Structure | The tetrahydrate form possesses an orthorhombic crystal structure.[9][10] | [9][10] |

Experimental Protocols

The determination of the physical characteristics outlined above relies on established experimental methodologies. Below are detailed summaries of the protocols typically employed for these key experiments.

2.1. Determination of Melting Point (Capillary Method)

The melting point of hydrated salts like dipotassium tetraborate tetrahydrate, which often decompose or lose water of hydration upon heating, is typically determined using the capillary method.[11]

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[12]

-

Apparatus: A melting point apparatus is used, which consists of a heated block or oil bath to ensure uniform heat distribution, a thermometer, and a magnifying lens for observation.[13]

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the expected melting range is approached.[14]

-

The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

-

For dipotassium tetraborate tetrahydrate, the initial "melting" observed around 100°C corresponds to the dissolution of the salt in its own water of crystallization as it is released.[3]

-

Further heating leads to the formation of the anhydrous salt, which has a much higher melting point.[3]

-

2.2. Measurement of Solubility

The solubility of dipotassium tetraborate tetrahydrate in water can be determined by the isothermal equilibrium method.

-

Procedure:

-

An excess amount of the solid is added to a known volume of deionized water in a thermostated vessel.

-

The mixture is agitated at a constant temperature until equilibrium is reached, meaning the concentration of the dissolved solid no longer changes.

-

A known volume of the saturated solution is carefully withdrawn, ensuring no solid particles are included.

-

The solvent is evaporated from the withdrawn sample, and the mass of the remaining dry salt is determined.[4]

-

The solubility is then calculated and expressed as grams of solute per 100 mL or 100 g of solvent.

-

2.3. pH Measurement of Aqueous Solutions (Potentiometric Method)

The pH of an aqueous solution of dipotassium tetraborate tetrahydrate is determined potentiometrically using a calibrated pH meter and a glass electrode, following standards such as ASTM E70.[1][3]

-

Apparatus: A pH meter with a combination glass electrode.

-

Calibration: The pH meter is calibrated using at least two standard buffer solutions with known pH values that bracket the expected pH of the sample.[3]

-

Procedure:

-

A solution of a specific concentration (e.g., 1% or 2% by weight) of dipotassium tetraborate tetrahydrate in deionized water is prepared.[3][5]

-

The electrode is rinsed with deionized water and then with a portion of the sample solution.

-

The electrode is immersed in the sample solution, and the pH reading is allowed to stabilize before being recorded.[10]

-

2.4. Determination of Crystal Structure (Single-Crystal X-ray Diffraction)

The precise arrangement of atoms within the crystal lattice of dipotassium tetraborate tetrahydrate is determined using single-crystal X-ray diffraction.

-

Crystal Growth: A suitable single crystal of the compound is grown from a saturated aqueous solution.[9]

-

Data Collection:

-

The crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays.

-

As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities.[15]

-

The positions and intensities of these diffracted beams are recorded by a detector.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

Computational methods are used to solve the phase problem and generate an initial electron density map of the crystal structure.

-

This model is then refined to obtain the final atomic positions, bond lengths, and bond angles.[15]

-

Visualization of Physical Property Relationships

The following diagram illustrates the logical relationships and dependencies between the key physical characteristics of dipotassium tetraborate tetrahydrate.

Caption: Interrelationships of Dipotassium Tetraborate Tetrahydrate's Physical Properties.

References

- 1. store.astm.org [store.astm.org]

- 2. fountainheadpress.com [fountainheadpress.com]

- 3. labsinus.com [labsinus.com]

- 4. scribd.com [scribd.com]

- 5. old.iupac.org [old.iupac.org]

- 6. researchgate.net [researchgate.net]

- 7. horiba.com [horiba.com]

- 8. kchn.pg.gda.pl [kchn.pg.gda.pl]

- 9. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NEMI Method Summary - 4500-H+B [nemi.gov]

- 11. westlab.com [westlab.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure Analysis of Novel Potassium Borates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of novel potassium borates. Borates, a class of compounds known for their diverse structural chemistry and applications in materials science, are increasingly being explored for their potential in specialized fields, including drug delivery. Understanding their precise atomic arrangement through crystal structure analysis is paramount for establishing structure-property relationships and designing new materials with tailored functionalities. This guide details the experimental protocols for synthesizing and analyzing these crystals, presents key crystallographic data for recently discovered potassium borates, and illustrates the logical workflows involved in their characterization.

Synthesis of Novel Potassium Borate Single Crystals

The formation of high-quality single crystals is the foundational step for accurate crystal structure determination. Two primary methods are employed for the synthesis of novel potassium borates: hydrothermal synthesis and the solution growth method.

Experimental Protocol: Hydrothermal Synthesis

Hydrothermal synthesis is a robust method for synthesizing crystalline materials from aqueous solutions under high temperature and pressure. This technique is particularly effective for growing crystals that are not stable at their melting point or have low solubility at ambient conditions.

Methodology:

-

Precursor Preparation: A stoichiometric mixture of potassium precursors (e.g., potassium hydroxide, KOH, or potassium carbonate, K₂CO₃) and a boron source (e.g., boric acid, H₃BO₃, or boron oxide, B₂O₃) is prepared. The molar ratios of the precursors are critical in determining the final crystalline phase.

-

Solvent Addition: The precursor mixture is placed in a Teflon-lined stainless steel autoclave. Deionized water is typically used as the solvent. The degree of fill of the autoclave is a crucial parameter, generally ranging from 50% to 80%.

-

Sealing and Heating: The autoclave is securely sealed and placed in a programmable oven. The temperature is ramped up to the desired reaction temperature, typically between 130°C and 240°C, at a controlled rate (e.g., 1-3°C/minute).

-

Isothermal Soaking: The autoclave is held at the reaction temperature for a period ranging from several hours to several days (e.g., 4 to 72 hours) to allow for the dissolution of reactants and subsequent crystallization of the product.

-

Controlled Cooling: The autoclave is then slowly cooled to room temperature, often by turning off the oven and allowing it to cool naturally. This slow cooling process is essential for the formation of well-defined single crystals.

-

Product Recovery and Purification: The resulting solid product is collected, washed with deionized water and ethanol to remove any unreacted precursors, and then dried in an oven at a moderate temperature (e.g., 40-100°C).

Experimental Protocol: Solution Growth Method (Slow Evaporation)

The solution growth method at ambient pressure is a simpler technique suitable for compounds that are soluble in a particular solvent. The principle relies on the slow evaporation of the solvent from a saturated solution, leading to supersaturation and subsequent crystal growth.

Methodology:

-

Preparation of a Saturated Solution: A saturated solution of the desired potassium borate is prepared by dissolving the synthesized salt in a suitable solvent (often a water-ethanol mixture) at a slightly elevated temperature, with continuous stirring.

-

Filtration: The solution is filtered to remove any undissolved impurities.

-

Crystallization: The filtered solution is transferred to a clean crystallizing dish and covered with a perforated lid (e.g., paraffin film with small holes) to allow for slow evaporation of the solvent.

-

Incubation: The dish is placed in a vibration-free and constant-temperature environment.

-

Crystal Harvesting: Over a period of days to weeks, as the solvent evaporates, single crystals will form and grow in the solution. Once the crystals have reached a suitable size, they are carefully harvested from the solution.

Crystal Structure Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystal. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis

Methodology:

-

Crystal Selection and Mounting: A high-quality single crystal with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is rotated in a monochromatic X-ray beam, and the diffracted X-rays are detected by an area detector (e.g., a CCD or CMOS detector). A series of diffraction images are collected at different crystal orientations.

-

Data Reduction: The collected raw diffraction data are processed to correct for experimental factors such as background noise, Lorentz factor, and polarization effects. The intensities of the diffraction spots are integrated.

-

Structure Solution: The processed data is used to determine the unit cell parameters and the space group of the crystal. The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined against the experimental diffraction data using a least-squares method. This process optimizes the atomic coordinates, thermal displacement parameters, and site occupancy factors to achieve the best possible agreement between the calculated and observed diffraction patterns.

Quantitative Data of Novel Potassium Borates

The following tables summarize the crystallographic data for several recently reported novel potassium borates, providing a comparative overview of their structural parameters.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| Potassium Triborate Trihydrate | KB₃O₅·3H₂O | Monoclinic | P2₁/c | 8.694(2) | 10.583(3) | 9.682(2) | 90 | 114.34(2) | 90 | 810.9(3) | 4 |

| Potassium Borate Hydroxide | KB₃O₄(OH)₂ | Tetragonal | P4/ncc | 11.3482(3) | 11.3482(3) | 15.9169(6) | 90 | 90 | 90 | 2049.8(2) | 16 |

| Potassium Pentaborate Dihydrate | K(H₄B₅O₁₀)·2(H₂O) | Orthorhombic | Aba2 | 11.0781(14) | 11.1780(15) | 9.0508(11) | 90 | 90 | 90 | 1120.8(2) | 4 |

| Potassium Bis(malonato)borate | C₆H₄BKO₈ | Triclinic | P1 | 7.4071(2) | 7.9160(2) | 9.0752(2) | 113.225(1) | 91.553(1) | 104.760(2) | 467.95(2) | 2 |

Visualizing Workflows and Structural Relationships

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental and logical processes involved in the crystal structure analysis of novel potassium borates.

Dipotassium Tetraborate (CAS No. 12045-78-2): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the physicochemical properties, synthesis, experimental applications, and toxicological profile of dipotassium tetraborate, with a focus on its relevance in scientific research and pharmaceutical development.

Introduction

Dipotassium tetraborate, often encountered as its tetrahydrate (K₂B₄O₇·4H₂O), is an inorganic salt with a diverse range of applications stemming from its excellent buffering capacity and chemical reactivity.[1] This technical guide provides a comprehensive overview of dipotassium tetraborate for researchers, scientists, and drug development professionals, summarizing its core properties, synthesis, and detailing its use in various experimental contexts.

Physicochemical Properties

Dipotassium tetraborate is a white crystalline solid that is soluble in water, forming a mildly alkaline solution.[2][3] Its key physicochemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 12045-78-2 (Tetrahydrate) | [1] |

| Molecular Formula | K₂B₄O₇·4H₂O | [4] |

| Molecular Weight | 305.49 g/mol | [4] |

| Appearance | White crystalline granules or powder | [1] |

| Solubility in Water | More soluble than borax | [1] |

| pH (2% w/w solution) | 9.2 | [1] |

| Density | 1.95 g/cm³ (20 °C) | [4] |

| Melting Point | 815 °C (Anhydrous) | [1][5] |

| Thermal Decomposition | Begins to lose water of hydration around 100°C | [1] |

Synthesis and Manufacturing

The primary industrial synthesis of dipotassium tetraborate involves the controlled reaction of potassium hydroxide or potassium carbonate with boric acid in an aqueous solution.[1][2][5] The resulting product can be crystallized to form the tetrahydrate.

An alternative laboratory-scale synthesis can be achieved through the aqueous reaction of potassium carbonate (K₂CO₃) with boric acid (H₃BO₃) in stoichiometric ratios, followed by slow solvent evaporation to yield crystalline dipotassium tetraborate.[2]

Applications in Research and Industry

Dipotassium tetraborate's unique properties lend it to a variety of applications:

-

Buffering Agent: Due to the hydrolysis of the tetraborate anion, aqueous solutions of dipotassium tetraborate exhibit a stable, mildly alkaline pH, making it an excellent buffering agent in chemical analysis and industrial processes.[1][2]

-

Welding, Soldering, and Brazing Fluxes: At high temperatures, it acts as an excellent solvent for metallic oxides, making it a key component in fluxes for stainless steel and non-ferrous metals.[1]

-

Lubricants and Corrosion Inhibitors: Dispersions of potassium borates in lubricants enhance load-carrying, anti-wear, and anti-corrosion properties by forming a resilient film on metal surfaces.[1]

-

Neutron Absorber: Its high aqueous solubility and ability to absorb thermal neutrons make it suitable for use in emergency shutdown systems in nuclear reactors.[1]

-

Agriculture: It exhibits antibacterial properties against certain plant pathogens.[2]

-

Other Applications: It is also used in the manufacturing of detergents, cosmetics, enamel glazes, and as a fire retardant.[5]

Relevance in Drug Development

Borates, including dipotassium tetraborate, are utilized as excipients in pharmaceutical formulations, particularly in ophthalmic preparations. Their primary functions in this context are as buffering agents to maintain a pH close to that of physiological tears (approximately 7.4) and as tonicity-adjusting agents.[6] The use of borate buffers can also contribute to the antimicrobial preservation of multi-dose formulations.

An example of an ophthalmic formulation from patent literature incorporating a borate buffer system is provided in the table below. Note that this example uses a combination of boric acid and sodium borate to achieve the desired buffering effect; dipotassium tetraborate can be used to achieve a similar outcome, especially in formulations where sodium ions are to be avoided.[1]

| Ingredient | Concentration (% w/v) | Purpose |

| Hydroxypropyl Methylcellulose | 0.25 | Viscosity Enhancer |

| Polyethylene Glycol 400 | 1.0 | Dispersant/Emulsifier |

| Anhydrous Dextrose | 0.05 | Tonicity Agent |

| Potassium Chloride | 0.14 | Tonicity Agent |

| Boric Acid | 1.18 | Buffer |

| Sodium Borate Decahydrate | 0.12 | Buffer |

| Purified Water | q.s. to 100 | Vehicle |

Source: Adapted from US Patent 5,597,559[5]

Experimental Protocols

This section details methodologies for key experiments involving dipotassium tetraborate, as cited in the scientific literature.

Antibacterial Susceptibility Testing

The antibacterial properties of dipotassium tetraborate tetrahydrate (PTB) have been evaluated against plant pathogens such as Pectobacterium and Dickeya species.

This method provides a qualitative assessment of antibacterial activity.

Protocol:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Inoculate the surface of a Mueller-Hinton agar plate evenly with the bacterial suspension using a sterile swab.

-

Aseptically place sterile 6 mm paper discs impregnated with a known concentration of PTB solution (e.g., 20 µL of a 500 mM solution) onto the agar surface.[2]

-

Incubate the plates at an appropriate temperature (e.g., 28°C) for 24-48 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Perform serial dilutions of a stock PTB solution in a suitable broth medium (e.g., Luria-Bertani broth) in a 96-well microtiter plate.

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

-

Include a positive control (bacteria and broth, no PTB) and a negative control (broth only).

-

Incubate the plate at the optimal growth temperature for the microorganism for 18-24 hours.

-

The MIC is the lowest concentration of PTB at which no visible turbidity (bacterial growth) is observed.

Genotoxicity Assessment

The genotoxic potential of dipotassium tetraborate has been investigated in human peripheral blood lymphocytes.

This assay evaluates the potential of a substance to induce structural chromosomal abnormalities.

Protocol:

-

Establish human peripheral blood lymphocyte cultures.

-

Expose the cell cultures to various concentrations of dipotassium tetraborate (e.g., 0-1280 µg/ml) for a defined period (e.g., 72 hours).[1]

-

At a predetermined time before harvesting, add a metaphase-arresting substance (e.g., colcemid).

-

Harvest the cells, subject them to hypotonic treatment, fix, and stain the chromosomes.

-

Analyze the metaphase cells microscopically for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).

This test detects DNA damage that results in the formation of small, additional nuclei (micronuclei) in the cytoplasm of cells.

Protocol:

-

Culture human peripheral blood lymphocytes and treat with various concentrations of dipotassium tetraborate.

-

After a specific period of incubation (e.g., 44 hours), add cytochalasin B to block cytokinesis, resulting in binucleated cells.[1]

-

Continue incubation for a total of approximately 72 hours.

-

Harvest the cells, fix, and stain them.

-

Score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000).[1]

Visualizations: Workflows and Proposed Mechanisms

The following diagrams, generated using the DOT language, illustrate experimental workflows and a proposed biological mechanism of action for dipotassium tetraborate.

Caption: Workflow for Antibacterial Susceptibility Testing.

Caption: Workflow for In Vitro Genotoxicity Assessment.

Caption: Proposed Antibacterial Mechanism of Action.

Toxicological Profile and Safety

Dipotassium tetraborate is considered to have low acute toxicity.[7] However, ingestion of large amounts can cause nausea, vomiting, and diarrhea.[8] Prolonged or repeated skin contact may cause irritation.[5]

Of particular note for drug development professionals, boron compounds, in general, are classified as presumed human reproductive toxicants.[9] Studies in animals have shown that high doses of borates can have adverse effects on the testes.[7] Therefore, appropriate safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be employed when handling this compound.[5]

Conclusion

Dipotassium tetraborate is a versatile inorganic compound with well-established applications in various industrial and research settings. Its excellent buffering capacity makes it a valuable excipient in pharmaceutical formulations, particularly for ophthalmic use. The detailed experimental protocols and toxicological information provided in this guide are intended to support researchers, scientists, and drug development professionals in the safe and effective utilization of this compound in their work. Further research into its specific applications in drug delivery and formulation will continue to define its role in the pharmaceutical sciences.

References

- 1. DNA damaging and biochemical effects of potassium tetraborate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial activity and mode of action of potassium tetraborate tetrahydrate against soft-rot bacterial plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. researchgate.net [researchgate.net]

- 5. US5597559A - Ophthalmic formulation - Google Patents [patents.google.com]

- 6. patents.justia.com [patents.justia.com]

- 7. Frontiers | PMA-qPCR method for the selective quantitation of viable lactic acid bacteria in fermented milk [frontiersin.org]

- 8. journals.library.cornell.edu [journals.library.cornell.edu]

- 9. Propidium monoazide–quantitative polymerase chain reaction (PMA-qPCR) assay for rapid detection of viable and viable but non-culturable (VBNC) Pseudomonas aeruginosa in swimming pools - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Decomposition of Potassium Tetraborate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of potassium tetraborate tetrahydrate (K₂B₄O₇·4H₂O). The information presented is collated from scientific literature and is intended to support research and development activities where this compound's thermal behavior is of interest. This document details the decomposition pathway, quantitative analysis of mass loss, and the experimental protocols utilized for thermal analysis.

Introduction

Potassium tetraborate tetrahydrate is a hydrated salt of boric acid that finds applications in various industrial processes, including as a fluxing agent, in the manufacturing of specialized glasses, and as a component in welding and brazing fluxes. Its thermal stability and decomposition characteristics are critical parameters for its use in high-temperature applications. The thermal decomposition of this hydrate primarily involves the sequential loss of its four molecules of water of crystallization.

Thermal Decomposition Pathway

The thermal decomposition of potassium tetraborate tetrahydrate is a multi-step process involving the removal of its water of hydration. Based on thermogravimetric (TG) and derivative thermogravimetric (DTG) analyses, the decomposition proceeds through two main stages. The structural formula of potassium tetraborate tetrahydrate is more accurately represented as K₂[B₄O₅(OH)₄]·2H₂O, indicating that two water molecules are present as molecular water and the other two are part of hydroxyl groups within the borate anion.

The decomposition can be summarized by the following reactions:

-

Dehydration of molecular water: K₂[B₄O₅(OH)₄]·2H₂O → K₂[B₄O₅(OH)₄] + 2H₂O

-

Dehydroxylation: K₂[B₄O₅(OH)₄] → K₂B₄O₇ + 2H₂O

The first stage involves the loss of the two molecules of molecular water, which occurs at a lower temperature range. The second stage is a more gradual process at higher temperatures, involving the removal of water from the hydroxyl groups to form anhydrous potassium tetraborate.

Decomposition Pathway Diagram

Caption: Thermal decomposition pathway of potassium tetraborate tetrahydrate.

Quantitative Analysis of Thermal Decomposition

Thermogravimetric analysis (TGA) is the primary technique used to quantify the mass loss associated with the dehydration of potassium tetraborate tetrahydrate. The total mass loss observed corresponds to the removal of all four water molecules.

Summary of Thermal Decomposition Data

| Parameter | Value | Reference |

| Initial Compound | Potassium Tetraborate Tetrahydrate (K₂B₄O₇·4H₂O) | |

| Final Product | Anhydrous Potassium Tetraborate (K₂B₄O₇) | [1] |

| Total Theoretical Mass Loss | 23.59% | [1] |

| Observed Total Mass Loss | ~23.59% | [1] |

Stepwise Decomposition Data

The thermal decomposition occurs in two distinct stages as identified by TG-DTG analysis.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Water Molecules Lost | Intermediate/Final Product | Reference |

| Stage 1: Dehydration | 100 - 200 | Not explicitly stated | 2 | K₂[B₄O₅(OH)₄] | [1] |

| Stage 2: Dehydroxylation | 200 - 900 | Not explicitly stated | 2 | K₂B₄O₇ | [1] |

Note: While the total mass loss is confirmed to be 23.59%, the precise mass loss for each individual stage is not detailed in the available literature. The first stage is characterized by a more rapid mass loss compared to the gradual loss in the second stage.

Experimental Protocols

The following section outlines a typical experimental protocol for the thermal analysis of potassium tetraborate tetrahydrate using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).

Instrumentation

A simultaneous thermal analyzer (STA) capable of performing TGA and DTA is recommended. Key components of the instrument include:

-

A high-precision microbalance.

-

A furnace capable of reaching at least 1000°C with a programmable temperature controller.

-

A sample holder (e.g., platinum or alumina crucible).

-

A purge gas system to maintain a controlled atmosphere.

Experimental Workflow

Caption: A typical experimental workflow for the thermal analysis of potassium tetraborate tetrahydrate.

Detailed Methodology

-

Sample Preparation:

-

Ensure the potassium tetraborate tetrahydrate sample is of high purity.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible.

-

-

Instrument Setup:

-

Place the sample crucible into the TGA instrument's autosampler or manual loader.

-

Initiate the inert purge gas (e.g., nitrogen) at a constant flow rate (e.g., 0.850 ml/s) to create an inert atmosphere and remove any gaseous decomposition products.[1]

-

Program the instrument with the desired temperature profile. A typical dynamic scan involves heating the sample from room temperature to 1000°C at a constant heating rate of 5 °C/min.[1]

-

-

Data Acquisition:

-

Begin the thermal analysis run.

-

The instrument will continuously record the sample's mass and the temperature difference between the sample and a reference as a function of the furnace temperature.

-

-

Data Analysis:

-

The resulting data is plotted as a thermogravimetric (TG) curve (mass vs. temperature) and a differential thermal analysis (DTA) curve (ΔT vs. temperature).

-

The derivative of the TG curve (DTG curve) is often plotted to better visualize the temperatures at which the rate of mass loss is at a maximum.

-

From the TG curve, determine the onset and end temperatures of each decomposition step and the corresponding percentage mass loss.

-

The DTA curve will show endothermic or exothermic peaks corresponding to thermal events such as dehydration and phase changes.

-

Conclusion

The thermal decomposition of potassium tetraborate tetrahydrate is a well-defined process that occurs in two primary stages, corresponding to the loss of molecular water and the subsequent removal of water from hydroxyl groups. Understanding this thermal behavior is essential for the effective application of this compound in various industrial and research settings. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for professionals working with this material. Further research could focus on elucidating the precise kinetics and intermediate structures at each step of the dehydration process.

References

An In-depth Technical Guide to Borate Speciation in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles governing borate speciation in aqueous solutions. Boron's ability to form a variety of monomeric and polymeric species in water is critical in numerous scientific and industrial applications, including in pharmaceuticals, materials science, and agriculture. Understanding the complex equilibria of borate is essential for professionals working with boron-containing compounds.

Fundamental Principles of Borate Speciation

In aqueous solutions, the speciation of boron is primarily dependent on pH, concentration, and temperature. The fundamental equilibrium involves boric acid (B(OH)₃), a weak Lewis acid, and the tetrahydroxyborate anion ([B(OH)₄]⁻).

1.1. The Boric Acid-Borate Equilibrium

Boric acid does not dissociate by donating a proton but rather by accepting a hydroxide ion from water:

B(OH)₃ + H₂O ⇌ [B(OH)₄]⁻ + H⁺

This equilibrium is characterized by a pKa value of approximately 9.24 at 25°C in pure water.[1][2][3] This means that at a pH below 9.24, the neutral boric acid molecule is the predominant species, while at a pH above 9.24, the borate anion becomes dominant.[4] The pKa can be influenced by factors such as temperature and the ionic strength of the solution.[1][4]

1.2. Formation of Polyborate Ions

At total boron concentrations exceeding approximately 0.025 mol/L and within a pH range of 7 to 10, the polymerization of borate species occurs, leading to the formation of various polyborate ions.[5][6] These reactions involve the condensation of boric acid and borate ions. The most common polyborate species include:

-

Triborate: [B₃O₃(OH)₄]⁻

-

Tetraborate: [B₄O₅(OH)₄]²⁻

-

Pentaborate: [B₅O₆(OH)₄]⁻

The formation of these polyborates is a dynamic process, and their relative concentrations are highly dependent on the overall boron concentration and the pH of the solution.[5][7][8]

The following diagram illustrates the primary equilibrium between boric acid and the borate anion.

References

- 1. Boric acid - Wikipedia [en.wikipedia.org]

- 2. Boric Acid | H3BO3 | CID 7628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. brainly.com [brainly.com]

- 4. The role of boron in controlling the pH of lithium brines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Borate - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Speciation of borate in aqueous solutions studied experimentally by potentiometry and Raman spectroscopy and computationally by DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Theoretical Chemical Composition of Potassium Tetraborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical chemical composition of potassium tetraborate, focusing on its most common hydrated form, potassium tetraborate tetrahydrate. The document details its molecular structure, elemental and oxide composition, and provides a standard experimental protocol for its synthesis.

Chemical Identity and Properties

Potassium tetraborate (K₂B₄O₇) is an alkaline salt that most commonly exists as a tetrahydrate (K₂B₄O₇·4H₂O).[1][2] It is produced from the controlled reaction of potassium hydroxide, boric acid, and water.[2][3] This compound is noted for its excellent buffering capacity and is often used in applications where an alkali borate is required but sodium salts are not suitable.[3] The crystalline salt is white and granular.[3] When dissolved in water, it forms a mildly alkaline solution; a 2% solution has a pH of approximately 9.2.[2]

The table below summarizes the key chemical properties of potassium tetraborate tetrahydrate.

| Property | Value |

| Chemical Name | Potassium Tetraborate Tetrahydrate |

| Synonyms | Potassium biborate, Dipotassium tetraborate tetrahydrate |

| Molecular Formula | K₂B₄O₇·4H₂O |

| Molecular Weight | 305.50 g/mol |

| CAS Number | 12045-78-2 |

| Appearance | White crystalline granules or powder[3] |

| Crystal System | Orthorhombic[2] |

Theoretical Chemical Composition

The theoretical composition of potassium tetraborate tetrahydrate can be expressed in terms of its constituent oxides and its elemental makeup. This data is crucial for stoichiometric calculations, analytical chemistry, and materials science applications.

The following table details the theoretical mass percentages of the constituent oxides and elements. The elemental composition has been calculated based on the 2021 IUPAC standard atomic weights: K (39.0983), B (10.81), O (15.999), H (1.008).

| Composition Type | Component | Formula | Mass Percentage (%) |

| Oxide | Boric Oxide | B₂O₃ | 45.58%[2] |

| Potassium Oxide | K₂O | 30.83%[2] | |

| Water of Crystallization | H₂O | 23.59%[2] | |

| Elemental | Potassium | K | 25.60% |

| Boron | B | 14.16% | |

| Oxygen | O | 57.61% | |

| Hydrogen | H | 2.64% |

Logical Composition Diagram

The following diagram illustrates the hierarchical breakdown of potassium tetraborate tetrahydrate into its constituent parts, from the hydrated compound to the individual elements.

Hierarchical composition of Potassium Tetraborate Tetrahydrate.

Experimental Protocol: Synthesis from Potassium Hydroxide and Boric Acid

This section details a standard laboratory procedure for the synthesis of potassium tetraborate. The reaction is based on the neutralization of boric acid with potassium hydroxide.[4]

Reaction: 4 H₃BO₃ + 2 KOH → K₂B₄O₇ + 7 H₂O

4.1 Materials and Equipment

-

Reagents:

-

Potassium Hydroxide (KOH) pellets or a standardized solution (e.g., 1 M).

-

Boric Acid (H₃BO₃), powder.

-

Distilled or deionized water.

-

-

Equipment:

-

Glass beaker (appropriate volume, e.g., 1 L).

-

Magnetic stirrer and stir bar.

-

Heating plate (optional, for controlling temperature).

-

pH meter or pH indicator strips.

-

Spatula and weighing balance.

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves.

-

4.2 Procedure

-

Prepare Potassium Hydroxide Solution:

-

If starting with solid KOH, carefully dissolve the required mass in distilled water to achieve the desired concentration (e.g., 56.1 g of KOH in water to make a 1 L of 1 M solution).[4]

-

Caution: This process is highly exothermic and should be performed slowly in a well-ventilated area, with constant stirring to dissipate heat.[4]

-

-

Reaction with Boric Acid:

-

Place the KOH solution on the magnetic stirrer and begin stirring.

-

Gradually add boric acid powder to the stirring KOH solution in small increments. A molar ratio of 2 moles of boric acid to 1 mole of potassium hydroxide is theoretically required.

-

Adding the boric acid slowly prevents local supersaturation and ensures a uniform reaction.[4]

-

-

Monitor and Adjust pH:

-

Continuously monitor the pH of the solution. The initial solution will be highly basic. As boric acid is added, the pH will decrease.

-

The target final pH for the formation of potassium tetraborate is between 8 and 9.[4] If the pH drops below this range, a small amount of KOH solution can be added to adjust.

-

-

Reaction Completion and Crystallization:

-

Continue stirring the mixture for an additional 30-60 minutes after the final addition of boric acid to ensure the reaction is complete.

-

To induce crystallization, the solution can be cooled slowly to room temperature, and then further in an ice bath if necessary. The solubility of potassium tetraborate decreases at lower temperatures, promoting precipitation.

-

-

Isolation and Drying:

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold distilled water to remove any unreacted starting materials.

-

Dry the purified crystals in a drying oven at a low temperature (e.g., 50-60°C) to remove residual water without affecting the water of crystallization.

-

4.3 Safety Precautions

-

Potassium hydroxide is corrosive and can cause severe burns. Always handle with appropriate PPE.

-

The dissolution of KOH is highly exothermic. Use caution to prevent boiling and splashing.

-

Work in a well-ventilated fume hood, especially when handling solid KOH and during the initial exothermic reaction.

References

Environmental Fate and Toxicity of Potassium Borate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate and toxicity of potassium borate. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who require an in-depth understanding of the environmental profile and potential toxicological effects of this inorganic salt. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways and experimental workflows. In aqueous environments, potassium borate dissociates to form boric acid and borate ions. It is persistent in the environment as boron is a naturally occurring element that does not biodegrade. However, it exhibits low potential for bioaccumulation. Toxicological data indicates low acute toxicity to mammals and aquatic organisms. The primary toxicological concern is reproductive and developmental toxicity, which has been observed in animal studies at high doses.

Chemical and Physical Properties

Potassium borate, in its various forms (e.g., potassium tetraborate), is a white, crystalline, inorganic salt. When dissolved in water, it hydrolyzes to form boric acid and borate anions.[1] The speciation of borate in an aqueous solution is pH-dependent.

Table 1: Physical and Chemical Properties of Potassium Borate

| Property | Value | Reference |

| Physical State | White crystalline solid | [2] |

| Molecular Formula | K₂B₄O₇ | [2] |

| Molecular Weight | 174.9 g/mol | [2] |

| CAS Number | 1332-77-0 | [2] |

| Water Solubility | Soluble | [2] |

| Melting Point | 740°C (Decomposes) | [2] |

| pH | Alkaline in solution | [2] |

Environmental Fate

The environmental fate of potassium borate is primarily governed by the behavior of boron in the environment.

Environmental Persistence and Transformation

As an inorganic substance, potassium borate does not undergo biodegradation.[1] Boron is a naturally occurring element and will persist in the environment. In aquatic systems, potassium borate rapidly dissociates to form boric acid and various borate ions, with the equilibrium being pH-dependent.[3]

Mobility in Soil and Water

Potassium borate is soluble in water and is expected to be mobile in soil.[1] Its adsorption to soil particles is influenced by soil pH, with greater adsorption occurring under alkaline conditions.[3]

Bioaccumulation

Potassium borate has a low potential for bioaccumulation in aquatic organisms.[3] This is attributed to its high water solubility, which generally limits the extent to which a substance can accumulate in fatty tissues.[3]

Ecotoxicity

The ecotoxicity of potassium borate is generally considered to be low for most aquatic and terrestrial organisms. Toxicity data is often expressed in terms of boron (B) concentration.

Aquatic Toxicity

Table 2: Acute and Chronic Aquatic Toxicity of Potassium Borate (expressed as Boron)

| Organism | Test Duration | Endpoint | Value (mg B/L) | Reference |

| Fish | ||||

| Limanda limanda (Dab) | 96 hours | LC50 | 40 | [1] |

| Oncorhynchus mykiss (Rainbow Trout) | 24 days | LC50 | 150 | [1] |

| Oncorhynchus mykiss (Rainbow Trout) | 32 days | LC50 | 100 | [1] |

| Carassius auratus (Goldfish) | 7 days | LC50 | 46 | [1] |

| Invertebrates | ||||

| Daphnia magna | 48 hours | LC50 | 133 | [4] |

| Daphnia magna | 21 days | NOEC (Reproduction) | > 0.1 | [3] |

| Algae | ||||

| Pseudokirchneriella subcapitata | 72 hours | EC50 (Biomass) | 40 | [5] |

| Agmenellum quadruplicatum | 10 days | NOEC | ≥ 100 | [4] |

Terrestrial Toxicity

Boron is an essential micronutrient for plants; however, it can be toxic at high concentrations.[1] The toxicity to soil organisms is generally low.

Mammalian Toxicity

Acute Toxicity

Potassium borate exhibits low acute oral toxicity in mammals.

Table 3: Acute Mammalian Toxicity of Potassium Borate

| Species | Route | Endpoint | Value (mg/kg bw) | Reference |

| Rat | Oral | LD50 | 3,690 | [1] |

| Rabbit | Dermal | LD50 | > 2,000 | [4] |

Reproductive and Developmental Toxicity

The primary concern for mammalian toxicity of borates is reproductive and developmental effects, which have been observed in animal studies at high doses.[1] Effects on fertility and the testes have been demonstrated in rats, mice, and dogs.[1] Developmental effects, including fetal weight loss and minor skeletal variations, have also been observed.[1] The lowest No-Observed-Adverse-Effect Level (NOAEL) for developmental effects in rats is reported to be 9.6 mg B/kg body weight.[1]

Experimental Protocols

Acute Oral Toxicity (OECD Guideline 401)

The acute oral toxicity of potassium borate has been assessed using a method equivalent to the OECD Guideline 401.[1] Although this specific guideline has been deleted and replaced, the fundamental principles of the study design are as follows:

-

Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group. Observations of effects and mortalities are made.

-

Test Animals: Typically, rats are used. Animals are fasted prior to administration of the test substance.

-

Dosage: A range of doses is selected to determine the lethal dose.

-

Observations: Animals are observed for signs of toxicity and mortality for a set period, usually 14 days. Body weight is recorded, and a gross necropsy is performed on all animals at the end of the study.

-

Endpoint: The LD50 (the dose estimated to cause mortality in 50% of the test animals) is calculated.

Soil Adsorption/Desorption (OECD Guideline 106)

The mobility of potassium borate in soil can be assessed using the batch equilibrium method described in OECD Guideline 106.

-

Principle: A known concentration of the test substance in an aqueous solution is added to a soil sample. The mixture is agitated for a defined period to reach equilibrium. The concentration of the substance remaining in the aqueous phase is then measured. The amount adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

-

Test System: The study is typically conducted with multiple soil types varying in properties such as organic carbon content, clay content, and pH.

-

Procedure:

-

Preparation: Soil samples are prepared and characterized. A solution of the test substance at a known concentration is prepared.

-

Equilibration: The soil and the test solution are mixed and agitated for a predetermined time to reach equilibrium.

-

Separation: The solid and liquid phases are separated by centrifugation.

-

Analysis: The concentration of the test substance in the aqueous phase is determined using a suitable analytical method.

-

-

Data Analysis: The adsorption coefficient (Kd) and the organic carbon-water partition coefficient (Koc) are calculated. These values provide an indication of the potential for the substance to move through the soil profile.

Signaling Pathways and Experimental Workflows

Potential Interference with Steroidogenesis

High doses of borates have been shown to affect the male reproductive system. One hypothesized mechanism is the interference with steroidogenesis, the biological process of producing steroid hormones like testosterone.

Caption: Potential interference of high-dose potassium borate with the steroidogenesis pathway.

PI3K/Akt Signaling Pathway

Recent studies suggest that boron can modulate the PI3K/Akt signaling pathway, which is crucial for cell proliferation, survival, and apoptosis. The effects appear to be dose-dependent.

Caption: Dose-dependent effect of boron on the PI3K/Akt signaling pathway.

Experimental Workflow for Soil Adsorption Study (OECD 106)

The following diagram illustrates a typical workflow for determining the soil adsorption coefficient of a substance like potassium borate.

Caption: Workflow for a soil adsorption study following OECD Guideline 106.

References

- 1. santos.com [santos.com]

- 2. york.ac.uk [york.ac.uk]

- 3. PI3K/Akt signaling pathway mediates the effect of low-dose boron on barrier function, proliferation and apoptosis in rat intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Publication : USDA ARS [ars.usda.gov]

A Technical Guide to the Natural Occurrence and Mineral Sources of Borates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence and mineral sources of borates. Boron, a key element in various industrial, agricultural, and pharmaceutical applications, does not exist in its elemental form in nature.[1] Instead, it is found combined with oxygen and other elements in compounds known as borates.[1] This guide details the geological environments conducive to borate formation, identifies the principal mineral sources, presents quantitative data on their distribution and composition, and outlines the key analytical methodologies used in their characterization.

Geological Formation of Borate Deposits

Economically significant borate deposits are rare, forming only under specific geological and climatic conditions.[2] The formation processes can be broadly categorized into two main types: exogenous (evaporitic) and endogenous (metamorphic and skarn).

Exogenous Evaporite Deposits

The vast majority of commercially exploited borate deposits are of evaporite origin, formed in enclosed, tectonically active basins.[3][4] These deposits account for the primary commercial sources of boron. The essential conditions for their formation include:

-

A Source of Boron: Volcanic and hydrothermal activity are the primary sources, introducing boron-rich fluids and volcanic ash into the basin.[2][5]

-

A Closed Basin: An impermeable, tectonically formed basin (such as a playa lake or salar) is required to trap the boron-bearing solutions.[5]

-

Arid Climate: High rates of evaporation are necessary to concentrate the dissolved salts to the point of precipitation.[3][5]

-

Alkaline Environment: Lake water with a pH between 8.5 and 11 is conducive to the formation of borate minerals.[5]

As water evaporates, a sequence of minerals precipitates based on solubility. Borates, being more soluble than many other salts like sodium chloride, are among the last to crystallize.[2] This process leads to the formation of large, stratified beds of hydrated sodium, calcium, and sodium-calcium borate minerals.[6]

Endogenous Deposits (Metamorphic and Skarn)

A second, less common geological setting for borates involves metamorphic processes. These deposits form when boron-bearing fluids or pre-existing evaporite borates are subjected to high temperature and pressure, often associated with the intrusion of granitic magmas into carbonate-rich rocks like limestone and dolomite.[2][6] This process forms anhydrous borates and borosilicates, which are typically harder and more resistant to weathering than their evaporite counterparts.[7] Skarn deposits, a type of contact metamorphic deposit, can host borosilicate minerals like datolite and danburite.[2]

Principal Mineral Sources of Borates

While over 250 borate-bearing minerals have been identified, only a select few are of commercial importance.[2] Four minerals account for approximately 90% of the borates used by industry worldwide.[1][8] These are prized for their high concentration of boric oxide (B₂O₃), the standard measure of ore quality.[1][9]

| Mineral Name | Chemical Formula | Crystal System | Typical B₂O₃ Content (%) |

| Tincal (Borax) | Na₂B₄O₅(OH)₄·8H₂O | Monoclinic | 36.5% |

| Kernite | Na₂B₄O₆(OH)₂·3H₂O | Monoclinic | 51.0% |

| Colemanite | CaB₃O₄(OH)₃·H₂O | Monoclinic | 50.8% |

| Ulexite | NaCaB₅O₆(OH)₆·5H₂O | Triclinic | 43.0% |

| Sources: Chemical formulas and B₂O₃ content derived from multiple sources. Crystal system information is widely established in mineralogy.[4][9] |

-

Tincal (Borax): A soft, light, and porous mineral, it is a primary ore in major deposits in the USA and Turkey.[4][10] It is readily soluble and requires minimal processing.[4]

-

Kernite: A hydrated sodium borate, kernite is a significant ore mineral in the Kramer deposit in California.[4][6] With burial and dewatering, borax can convert to kernite.[4]

-

Colemanite: This calcium borate is the most important commercial calcium borate mineral.[5] About 70% of the vast Turkish borate deposits consist of colemanite, which is primarily used in the production of heat-resistant glass.[8]

-

Ulexite: Known for its fibrous, "cotton ball" aggregates, this sodium-calcium borate is mined in Turkey, the USA, and South America.[4][5] A variety known as "television rock" exhibits fiber-optic properties.[10]

Global Distribution and Production

The world's economically viable borate deposits are concentrated in a few specific geographic regions characterized by a history of volcanic and tectonic activity combined with arid climates.[3][8]

| Major Producing Country | Key Mining Regions | Primary Minerals Mined | World Reserves (B₂O₃ content) |

| Turkey | Kırka, Bigadiç, Emet, Kestelek | Colemanite, Ulexite, Tincal | ~73-80% of world total |

| USA | Mojave Desert (Boron, CA), Searles Lake (CA) | Tincal, Kernite, Ulexite, Brines | Significant, second largest after Turkey |

| South America | Andean Belt (Chile, Argentina, Peru, Bolivia) | Ulexite, Boric Acid (from brines) | Major producer, particularly of ulexite |

| China | 14 provinces, including Qinghai and Xizang (Tibet) | Low-grade borate deposits | Significant but generally low quality |

| Russia | Eastern Russia | Borosilicate skarn deposits | Self-sufficient producer |

| Sources: Data compiled from USGS Mineral Commodity Summaries and other geological reports.[2][6][8][9][11] |

Turkey possesses the largest borate reserves in the world, estimated to be between 73% and 80% of the global total.[2][6] Together, Turkey and the United States are the world's leading producers of boron minerals.[6] South American countries are also significant producers, particularly from salar (salt flat) deposits in the Andes.[5]

Extraction and Processing Overview

The extraction and refining processes for borate minerals are tailored to the specific ore type and deposit geology. Most of the world's commercial borates are mined via open-pit methods.[5]

The general refining process for soluble sodium borates like tincal takes advantage of their solubility in hot water. The crushed ore is dissolved, insoluble materials like clay are removed by screening and filtration, and the purified borate solution is then cooled to allow borax crystals to form.[4] Insoluble minerals like colemanite require a different process, often involving treatment with soda ash or sulfuric acid to convert them into soluble forms.[4]

Analytical Methodologies

The characterization of borate minerals is crucial for both geological exploration and industrial quality control. Several key analytical techniques are employed.

X-Ray Diffraction (XRD)

-

Objective: To identify the crystalline phases present in a mineral sample and determine its crystal structure.

-

Generalized Protocol:

-

Sample Preparation: The mineral sample is finely ground into a homogeneous powder (typically <10µm) to ensure random orientation of the crystallites.[12] The powder is then packed into a sample holder to create a flat, smooth surface.[12]

-

Instrumentation: The sample is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured by a detector as it sweeps through a range of angles (2θ).[10]

-

Data Analysis: The resulting diffractogram is a plot of diffraction intensity versus the angle 2θ. Each crystalline phase produces a unique diffraction pattern, characterized by a series of peaks at specific angles.[12] These peaks are compared against a standard database, such as the International Centre for Diffraction Data (ICDD), for mineral identification.[12] The Rietveld refinement method can be used for quantitative phase analysis.[13]

-

Thermal Analysis (TGA/DTA/DSC)

-

Objective: To study the thermal stability of hydrated borate minerals and characterize their dehydration and decomposition processes.

-

Generalized Protocol:

-

Sample Preparation: A small, precisely weighed amount of the powdered mineral is placed in a crucible (e.g., aluminum oxide).[14]

-

Instrumentation: The sample is placed in a thermogravimetric analyzer (TGA) or a differential thermal analyzer (DTA). The instrument heats the sample at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., flowing nitrogen).[7][15]

-

Data Analysis: TGA measures the change in mass of the sample as a function of temperature, revealing mass loss events corresponding to the loss of crystalline water and hydroxyl groups.[7][16] DTA or Differential Scanning Calorimetry (DSC) measures the temperature difference or heat flow between the sample and a reference, identifying endothermic (heat-absorbing) and exothermic (heat-releasing) events associated with dehydration, decomposition, and phase transitions.[17] For example, studies on colemanite show a significant endothermic reaction and mass loss around 400°C.[7][17]

-

Boron Isotope Analysis

-

Objective: To determine the ratio of the two stable boron isotopes (¹¹B and ¹⁰B) in a sample. This ratio (expressed as δ¹¹B) provides valuable information about the geological source of the boron, the pH of the brine from which it precipitated, and paleoclimatic conditions.

-

Generalized Protocol:

-

Sample Preparation & Boron Extraction: This is a critical step due to the risk of contamination and isotopic fractionation.[18][19] For solid samples, this may involve acid digestion or alkali fusion.[18] The boron must then be separated from the sample matrix. A common method is extraction chromatography using a boron-specific chelating resin (e.g., Amberlite IRA-743), which selectively removes boric acid and borate from the liquid sample.[5][19]

-

Instrumentation: The purified boron solution is introduced into a high-precision mass spectrometer. Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) is the current state-of-the-art technique, offering high precision and accuracy.[5][20][21] Thermal Ionization Mass Spectrometry (TIMS) is another established method.[18][21]

-

Data Analysis: The mass spectrometer measures the ion currents corresponding to ¹¹B and ¹⁰B to determine their ratio. This ratio is reported as a delta (δ¹¹B) value in parts per thousand (per mil, ‰) relative to a certified isotopic standard, such as NIST SRM 951a (Boric Acid).[5]

-

References

- 1. One moment, please... [alkalimetalsmining.com]

- 2. scrreen.eu [scrreen.eu]

- 3. Mineral Resource of the Month: Boron [earthmagazine.org]

- 4. saltworkconsultants.com [saltworkconsultants.com]

- 5. Method – Isobar Science [isobarscience.com]

- 6. pubs.usgs.gov [pubs.usgs.gov]

- 7. Thermal analysis and infrared emission spectroscopy of the borate mineral colemanite (CaB3O4(OH)3H2O) : implications for thermal stability. [repositorio.ufop.br]

- 8. pubs.usgs.gov [pubs.usgs.gov]

- 9. me.smenet.org [me.smenet.org]

- 10. deepseadrilling.org [deepseadrilling.org]

- 11. researchgate.net [researchgate.net]

- 12. worldagroforestry.org [worldagroforestry.org]

- 13. fkf.mpg.de [fkf.mpg.de]

- 14. Investigation of the dehydration of ulexite ore with different parameters and modeling with artificial neural network (ANN) method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.usgs.gov [pubs.usgs.gov]

- 18. Isotope ratio determination in boron analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. iris.cnr.it [iris.cnr.it]

- 20. researchgate.net [researchgate.net]

- 21. Boron isotope determinations in waters and other geological materials: analytical techniques and inter-calibration of measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the History of Borate Compounds in Chemical Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of borate compounds throughout the history of chemical research. From their early applications in materials science to their indispensable role in modern synthetic chemistry and medicine, borates have consistently proven to be a versatile and powerful class of molecules. This document provides a comprehensive overview of key milestones, detailed experimental protocols for seminal discoveries, and a look into the ongoing evolution of borate chemistry.

Early History and Fundamental Discoveries

The history of borate compounds predates the formal discipline of chemistry. The naturally occurring mineral borax (sodium tetraborate) was used in ancient cultures for centuries as a flux for metallurgy and in the production of glazes.[1] However, the scientific investigation into the nature of these compounds began in the 18th and 19th centuries.

In 1702, Wilhelm Homberg first prepared boric acid, which he named sal sedativum Hombergi, by reacting borax with mineral acids.[2] It wasn't until 1808 that Sir Humphry Davy, and independently Joseph Louis Gay-Lussac and Louis Jacques Thénard, isolated the element boron.[3]

A significant milestone in organoboron chemistry was achieved in 1860 by Edward Frankland, who reported the first synthesis of a boronic acid.[4] This laid the groundwork for the vast field of organoboron chemistry that would emerge over the next century.

Borates in Materials Science: The Advent of Borosilicate Glass

The late 19th century witnessed a significant advancement in glass manufacturing with the development of borosilicate glass by German glassmaker Otto Schott.[5][6] Traditional soda-lime glass was susceptible to thermal shock, limiting its use in scientific and industrial applications where rapid temperature changes were common. Schott's innovation was the introduction of boric oxide into the glass formulation, which dramatically lowered the coefficient of thermal expansion.[5]

Composition of Early Borosilicate Glass

The composition of early low-expansion borosilicate glass, such as the "Jena glass" produced by Schott's factory, was approximately:[5][7]

| Component | Chemical Formula | Percentage by Weight (%) |

| Silica | SiO₂ | ~80 |

| Boric Oxide | B₂O₃ | ~13 |

| Sodium Oxide/Potassium Oxide | Na₂O / K₂O | ~4 |

| Aluminum Oxide | Al₂O₃ | ~2-3 |

This composition resulted in a durable, chemically resistant glass that could withstand significant temperature gradients, revolutionizing laboratory glassware and enabling new avenues of chemical research.[8]

The Revolution in Organic Synthesis: The Suzuki-Miyaura Coupling

Arguably one of the most impactful applications of borate compounds in chemical research is the palladium-catalyzed cross-coupling of organoboron compounds with organic halides, known as the Suzuki-Miyaura coupling. First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction has become an indispensable tool for the formation of carbon-carbon bonds.[9]

The reaction's significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[9]

The Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Evolution of the Suzuki-Miyaura Coupling

Since its inception, the Suzuki-Miyaura coupling has undergone significant optimization, particularly in the development of more efficient catalyst systems. This has led to lower catalyst loadings, milder reaction conditions, and a broader substrate scope.

| Era | Catalyst System | Typical Catalyst Loading (mol%) | Key Advantages |

| 1980s-1990s | Pd(PPh₃)₄ | 1-5 | First generation, established the reaction's utility. |

| Late 1990s-2000s | Palladacycles, Buchwald and Fu's phosphine ligands | 0.01-1 | Increased activity, enabled coupling of aryl chlorides. |

| 2010s-Present | Highly active phosphine ligands (e.g., SPhos, XPhos), N-heterocyclic carbene (NHC) ligands | < 0.01 | Room temperature reactions, extremely low catalyst loadings.[10] |

Experimental Protocol: The First Suzuki-Miyaura Cross-Coupling (1979)

The following is a representative experimental procedure based on the seminal 1979 paper by Miyaura, Yamada, and Suzuki.[11][12][13]

Reaction: Cross-coupling of 1-alkenylboranes with 1-alkenyl halides.

Materials:

-

1-alkenylborane (e.g., (E)-1-hexenyldisiamylborane)

-

1-alkenyl halide (e.g., (Z)-1-bromo-1-hexene)

-

Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Base: Sodium ethoxide (NaOEt)

-

Solvent: Benzene

Procedure:

-

A dry flask equipped with a magnetic stirrer and a reflux condenser is charged with a solution of sodium ethoxide in benzene.

-

The 1-alkenyl halide is added to the flask.

-

A catalytic amount of Pd(PPh₃)₄ is added to the mixture.

-

The 1-alkenylborane is then added to the reaction mixture.

-

The mixture is stirred at room temperature for a designated period.

-

The reaction is quenched by the addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with benzene.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The resulting product is purified by column chromatography on silica gel.

Borates in Medicinal Chemistry: Boron Neutron Capture Therapy (BNCT)